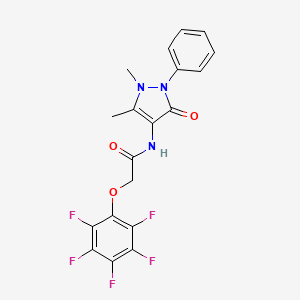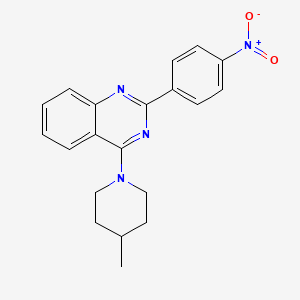
ethyl 3-(butanoylamino)-5-fluoro-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an ethyl ester group, a butanamido group, and a fluorine atom attached to the indole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE typically involves multiple steps. One common method is the palladium-catalyzed Larock indole synthesis, which is used to construct the indole core. This method involves the reaction of an aryl halide with an internal alkyne in the presence of a palladium catalyst and a base. The resulting indole intermediate can then be further functionalized to introduce the butanamido and ethyl ester groups.
Industrial Production Methods
In an industrial setting, the production of ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality.
化学反应分析
Types of Reactions
ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds within the molecule.
Substitution: The fluorine atom on the indole ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce fully saturated compounds.
科学研究应用
ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. The presence of the butanamido and fluorine groups enhances its binding affinity and specificity. These interactions can lead to the inhibition of key biological processes, such as cell proliferation and signal transduction, making it a potential candidate for drug development.
相似化合物的比较
Similar Compounds
ETHYL 3-AMINO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE: Similar structure but with an amino group instead of a butanamido group.
ETHYL 3-BUTANAMIDO-5-CHLORO-1H-INDOLE-2-CARBOXYLATE: Similar structure but with a chlorine atom instead of a fluorine atom.
ETHYL 3-BUTANAMIDO-1H-INDOLE-2-CARBOXYLATE: Lacks the fluorine atom on the indole ring.
Uniqueness
ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the butanamido group increases its solubility and potential for hydrogen bonding. These features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C15H17FN2O3 |
|---|---|
分子量 |
292.30 g/mol |
IUPAC 名称 |
ethyl 3-(butanoylamino)-5-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C15H17FN2O3/c1-3-5-12(19)18-13-10-8-9(16)6-7-11(10)17-14(13)15(20)21-4-2/h6-8,17H,3-5H2,1-2H3,(H,18,19) |
InChI 键 |
JNEPAGCPDPIDSI-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=C(NC2=C1C=C(C=C2)F)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-[(Z)-(3-oxobenzothiophen-2-ylidene)methyl]-2-furyl]benzoic acid](/img/structure/B11633951.png)
![2-{3-[(5Z)-2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11633955.png)
![ethyl 2-{(3E)-2-(3-bromophenyl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633960.png)
![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633968.png)
![9-Bromo-5-(4-butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11633982.png)
![7-[(3-chlorobenzyl)oxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11633987.png)
![Piperidino(10-piperidino-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)methanone](/img/structure/B11633995.png)
![{(2E)-2-[(2E)-2-(2-furylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11633998.png)

![5,7-Diisopropyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11634029.png)
}-N-naphthylcarb oxamide](/img/structure/B11634032.png)
![4-[6-Amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl acetate](/img/structure/B11634036.png)
![6-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11634039.png)

